2-(4-((Trifluoromethyl)thio)phenyl)azetidine
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Overview
Description
Preparation Methods
The synthesis of 2-(4-((Trifluoromethyl)thio)phenyl)azetidine typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of ethyl 4,4,4-trifluoroacetoacetate.
Formation of Enamine: The ethyl 4,4,4-trifluoroacetoacetate is treated with a primary amine in the presence of acetic acid to yield the corresponding enamine.
Reduction: The enamine is then reduced using sodium borohydride to afford the corresponding 3-alkylamino-4,4,4-trifluorobutan-1-ol.
Cyclization: The final step involves cyclization to form the azetidine ring, resulting in the formation of this compound.
Chemical Reactions Analysis
2-(4-((Trifluoromethyl)thio)phenyl)azetidine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Ring-Opening Reactions: The strained azetidine ring can be opened under certain conditions, leading to the formation of linear or cyclic products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols .
Scientific Research Applications
2-(4-((Trifluoromethyl)thio)phenyl)azetidine has several applications in scientific research, including :
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-((Trifluoromethyl)thio)phenyl)azetidine involves its interaction with specific molecular targets and pathways . The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
2-(4-((Trifluoromethyl)thio)phenyl)azetidine can be compared with other azetidine derivatives and trifluoromethylthio-substituted compounds . Similar compounds include:
2-(4-(Trifluoromethyl)phenyl)azetidine: Lacks the thio group, resulting in different chemical reactivity and biological activity.
2-(4-((Trifluoromethyl)thio)phenyl)pyrrolidine: Contains a pyrrolidine ring instead of an azetidine ring, leading to variations in ring strain and reactivity.
2-(4-((Trifluoromethyl)thio)phenyl)aziridine: Features an aziridine ring, which is more strained and reactive compared to the azetidine ring.
The unique combination of the azetidine ring and the trifluoromethylthio group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10F3NS |
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Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-[4-(trifluoromethylsulfanyl)phenyl]azetidine |
InChI |
InChI=1S/C10H10F3NS/c11-10(12,13)15-8-3-1-7(2-4-8)9-5-6-14-9/h1-4,9,14H,5-6H2 |
InChI Key |
GWWLHOGCMDFUKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC=C(C=C2)SC(F)(F)F |
Origin of Product |
United States |
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